N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
説明
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-29-16-11-5-13(6-12-16)20(27)26-22-25-19-17(3-2-4-18(19)30-22)21(28)24-15-9-7-14(23)8-10-15/h5-12,17H,2-4H2,1H3,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXLMLKVWLXKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 425.5 g/mol. Its structure includes a tetrahydrobenzo[d]thiazole core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 942004-48-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, this compound may act as a tubulin polymerization inhibitor. This mechanism is crucial as it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase .
- Cell Line Studies : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against several cancer cell lines:
The proposed mechanism involves binding to the colchicine site on tubulin, which prevents microtubule assembly. This action leads to apoptosis in cancer cells while sparing normal fibroblasts, indicating a selective toxicity profile .
Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various derivatives related to N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide. It was found that modifications at the N1 position significantly impacted activity, with certain substitutions enhancing potency against cancer cells while maintaining low toxicity towards normal cells .
Study 2: Docking Studies
Molecular docking simulations revealed that the compound effectively binds to the colchicine site on tubulin. The binding affinity was determined to be significant enough to warrant further exploration for potential therapeutic applications in oncology .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Formation of the tetrahydrobenzo[d]thiazole core via cyclization of substituted cyclohexanone derivatives using sulfur sources (e.g., Lawesson’s reagent) .
- Step 2 : Amidation of the thiazole nitrogen with 4-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in DMF) .
- Step 3 : Carboxamide functionalization at position 4 using 4-fluorophenyl isocyanate in anhydrous dichloromethane . Optimization strategies include adjusting solvent polarity (DMF vs. THF), temperature (reflux vs. room temperature), and catalysts (e.g., DMAP for amidation efficiency).
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., methoxy vs. fluorophenyl groups) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Q. How does solubility impact experimental design in in vitro assays?
The compound’s low aqueous solubility (due to hydrophobic fluorophenyl and methoxy groups) necessitates the use of co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Solubility should be quantified via UV-Vis spectroscopy in PBS (pH 7.4) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
Example SAR Findings :
Q. How can conflicting data on antimicrobial efficacy across studies be resolved?
- Variable Test Strains : Compare activity against standardized panels (e.g., ATCC strains) rather than clinical isolates .
- Assay Conditions : Standardize broth microdilution protocols (CLSI guidelines) to minimize MIC variability .
- Meta-Analysis : Use statistical tools (e.g., random-effects model) to aggregate data from ≥5 independent studies .
Q. What computational methods validate the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Simulate interactions with ATP-binding pockets (e.g., kinase targets) over 100 ns trajectories .
- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How to design stability studies under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C; monitor degradation via LC-MS every 24 hrs .
- Photostability : Expose to UV light (320–400 nm) and quantify degradation products .
Key Methodological Recommendations
- Use orthogonal purification (e.g., flash chromatography + recrystallization) to minimize impurities .
- Validate biological activity in ≥2 cell lines (e.g., HeLa and MCF-7 for anticancer assays) .
- Apply cheminformatics tools (e.g., SwissADME) to predict ADMET properties early in optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
